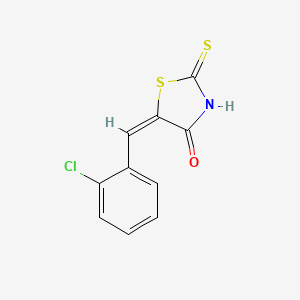
(1-苯基环丙基)甲醇
描述
“(1-Phenylcyclopropyl)methanol” is a unique and potent psychoactive compound. It has the molecular formula C10H12O and a molecular weight of 148.2017 .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-phenylcyclopropyl)methanol” and its InChI code is "1S/C10H12O/c11-8-10 (6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2" . The compound has a complex structure with a phenyl group attached to a cyclopropyl group, which is further attached to a methanol group .Physical And Chemical Properties Analysis
“(1-Phenylcyclopropyl)methanol” is a liquid at room temperature . It has a molecular weight of 148.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų .科学研究应用
环丙基甲基阳离子研究
(1-苯基环丙基)甲醇已在环丙基甲基阳离子的背景下得到研究。Honda 等人 (2009 年) 探讨了 1-苯硒代环丙基甲基阳离子与 TsOH 的反应行为,根据环丙烷环或 α-碳上的取代基产生不同的产物。这项工作有助于理解环丙基甲基衍生物在合成化学中的化学反应性和潜在应用 (Honda 等人,2009 年)。
生物膜中的甲醇
在 Nguyen 等人 (2019 年) 的一项研究中,研究了甲醇对脂质动力学的影响。他们的研究表明,甲醇显着影响生物膜中的脂质动力学,突出了其在涉及膜蛋白和生物物理过程的研究中的潜在作用 (Nguyen 等人,2019 年)。
自由基时钟底物探针
Liu 等人 (1993 年) 利用 (1-苯基环丙基)甲醇作为探针来研究甲烷单加氧酶对烃的羟基化。这项研究提供了对烃羟基化机理方面的见解,对于理解和提高生化转化的效率非常重要 (Liu 等人,1993 年)。
甲醇利用中的生物技术应用
Chen 等人 (2018 年) 设计了一种大肠杆菌菌株,用于甲醇依赖性生长和生产,利用甲醇作为唯一的碳源。这项工作代表了使用甲醇进行化学品生物技术生产的重大进展 (Chen 等人,2018 年)。
工业生物技术中的甲醇
Schrader 等人 (2009 年) 综述了甲基营养细菌在基于甲醇的生物工艺中的潜力。这项工作强调了甲醇作为工业生物技术中替代碳源的作用,说明了其在开发经济竞争力的生物工艺中的应用 (Schrader 等人,2009 年)。
安全和危害
属性
IUPAC Name |
(1-phenylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APALRPYIDIBHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308555 | |
| Record name | 1-Phenylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31729-66-5 | |
| Record name | 1-Phenylcyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31729-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the enantiomers of cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol (compound 6 in the study) interact with sigma1 and sigma2 binding sites, and what implications does this have for potential applications?
A1: The research demonstrates that both enantiomers of compound 6 exhibit high affinity for both sigma1 and sigma2 binding sites []. This high affinity suggests a potential for these compounds to be developed into tools for studying these binding sites. The study highlights the (-)-enantiomer of compound 6 as having a particularly high affinity for both sigma1 and sigma2, making it a particularly interesting candidate for further investigation. Additionally, the study proposes that these compounds could be radiolabeled for use in positron emission tomography (PET) imaging, potentially aiding in tumor visualization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)


![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)
![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)




![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)
